molecular formula C7H16N2O3S B2838902 2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol CAS No. 181762-02-7

2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol

Cat. No. B2838902
CAS RN: 181762-02-7
M. Wt: 208.28
InChI Key: UMHXDZCFKNGXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol” is a compound with the molecular formula C7H16N2O3S. It has a molecular weight of 208.28 .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol”, is an important task in modern organic chemistry. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol” would include this piperidine ring, along with additional functional groups attached to it .

Scientific Research Applications

Stereospecific Rearrangements and Synthesis of Heterocycles

Conjugate additions of amino alcohols derived from alpha-amino acids to vinyl sulfones, followed by various reactions, provide a route to substituted pyrrolidines and related heterocycles. This process includes stereospecific rearrangement of substituents, demonstrating the compound's utility in synthesizing complex structures such as indolizidine and quinolizidine derivatives (Back, Parvez, & Zhai, 2003).

Asymmetric Synthesis of Amino Piperidine

The asymmetric synthesis of (2S,3R)-(-)-epi-CP-99,994 utilized differentially protected C-3 N-sulfinyl, C-2 N,N-(diphenylmethylene) 2,3-diamino ester, highlighting the compound's role in the synthesis of amino piperidines with potential pharmacological activities (Davis & Zhang, 2009).

Multi-Component Synthesis of Piperidines

The synthesis of piperidines and dihydropyrrol-2-ones via one-pot multi-component reactions using a dual-functional ionic liquid demonstrates an efficient, simple, and green process. This approach highlights the utility of related compounds in creating diverse heterocyclic structures with good yields and easy work-ups (Basirat, Sajadikhah, & Zare, 2019).

Aminolysis and Transition-State Structure Study

A study on the aminolysis of X-substituted phenyl diphenylphosphinates with primary amines, including reactions with related piperidine compounds, provides insights into reaction mechanisms and the effects of amine nature on reactivity. This research aids in understanding the chemical behavior of sulfonamide-containing compounds in synthetic applications (Um, Han, & Shin, 2009).

Anticancer Activity and Novel Sulfone Synthesis

Research on the synthesis of novel sulfones with biologically active hydrazides, 1,2-dihydropyridines, chromene, and benzochromene moieties starting from related sulfonamide compounds has shown potential anticancer activity. This work emphasizes the compound's role in developing new anticancer agents through innovative chemical synthesis (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).

Future Directions

The future directions in the research of piperidine derivatives like “2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol” could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in the pharmaceutical industry .

properties

IUPAC Name

N-(2-hydroxyethyl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHXDZCFKNGXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.